molecular formula C15H12BrClN2O3 B10985947 5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B10985947
M. Wt: 383.62 g/mol
InChI Key: STPOBKOEWUBGLY-UHFFFAOYSA-N
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Description

5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. This compound features a furan ring substituted at the 2-position with an anilide, and it contains both bromine and chlorine atoms, making it a halogenated derivative. The presence of the oxopyrrolidine moiety adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Furan Ring: Starting with a suitable precursor, such as 2-furoic acid, the furan ring is constructed through cyclization reactions.

    Amide Formation: The carboxylic acid group of the furan ring is converted to an amide using reagents like thionyl chloride (SOCl2) followed by reaction with an amine derivative.

    Oxopyrrolidine Introduction: The oxopyrrolidine moiety is introduced through a reaction with a suitable pyrrolidine derivative, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl group in the oxopyrrolidine moiety, using reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of reduced oxopyrrolidine derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide stands out due to its combination of a furan ring, halogen atoms, and an oxopyrrolidine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12BrClN2O3

Molecular Weight

383.62 g/mol

IUPAC Name

5-bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H12BrClN2O3/c16-13-6-5-12(22-13)15(21)18-10-8-9(17)3-4-11(10)19-7-1-2-14(19)20/h3-6,8H,1-2,7H2,(H,18,21)

InChI Key

STPOBKOEWUBGLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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